molecular formula C16H16N4O2 B5684255 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5684255
M. Wt: 296.32 g/mol
InChI Key: LDSZWACHIJBSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, also known as PFT-α, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. The compound is known to inhibit the activity of the p53 tumor suppressor protein, which plays a crucial role in regulating cell growth and apoptosis.

Scientific Research Applications

5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. The compound has been shown to inhibit the activity of the p53 protein, which is often mutated or deleted in cancer cells, leading to uncontrolled cell growth and tumor formation. 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
In addition to cancer, 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from oxidative stress and prevent neuronal death. 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has also been studied for its potential cardioprotective effects in ischemic heart disease and heart failure.

Mechanism of Action

5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα inhibits the activity of the p53 protein by binding to its transcriptional activation domain, preventing it from binding to DNA and activating the expression of downstream target genes. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has also been shown to activate the expression of antioxidant genes and protect cells from oxidative stress.
Biochemical and Physiological Effects:
5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and cardioprotective effects in ischemic heart disease and heart failure. The compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα is its specificity for the p53 protein, which makes it a useful tool for studying the role of p53 in various diseases. However, one of the limitations of 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα is its low solubility in water, which can make it difficult to use in some experiments. The compound also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

There are several future directions for research on 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα. One area of research is the development of more potent and selective inhibitors of the p53 protein. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα and other p53 inhibitors. Additionally, 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα has been shown to have synergistic effects with other chemotherapy drugs, and further research is needed to explore the potential of combination therapies. Finally, the potential cardioprotective effects of 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα in heart failure and ischemic heart disease warrant further investigation.

Synthesis Methods

The synthesis of 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα involves a multi-step process, which has been described in detail in various research articles. One of the commonly used methods involves the reaction of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain 5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazoleα in its pure form.

properties

IUPAC Name

3-(oxolan-3-yl)-5-[3-(pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-12(10-20-7-2-6-17-20)9-13(4-1)16-18-15(19-22-16)14-5-8-21-11-14/h1-4,6-7,9,14H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSZWACHIJBSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.